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Compound of Interest

Compound Name: 2',5'-Dimethylacetophenone

Cat. No.: B146730 Get Quote

In the intricate world of chemical analysis and drug development, the ability to distinguish

between closely related isomers is paramount. Subtle shifts in the placement of a methyl group

on an aromatic ring can profoundly influence a molecule's physical, chemical, and biological

properties. This guide provides a comprehensive spectroscopic comparison of 2',5'-
dimethylacetophenone and its structural isomers: 2',3'-, 2',4'-, 2',6'-, 3',4'-, and 3',5'-

dimethylacetophenone. Leveraging data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear

framework for their unambiguous identification.

The six isomers of dimethylacetophenone share the same chemical formula, C10H12O, and

molecular weight of 148.20 g/mol , yet their unique substitution patterns give rise to distinct

spectroscopic fingerprints.[1][2][3][4][5][6] This comparative analysis is designed to be an

invaluable resource for researchers, scientists, and professionals in drug development, offering

objective experimental data and detailed methodologies to aid in their analytical endeavors.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2',5'-dimethylacetophenone
and its isomers, facilitating a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Compound Ar-H (ppm) -COCH₃ (ppm) Ar-CH₃ (ppm)

2',5'-

Dimethylacetophenon

e

7.47 (s, 1H), 7.15 (d,

1H), 7.09 (d, 1H)[7]
2.53[7] 2.46, 2.34[7]

2',3'-

Dimethylacetophenon

e

7.35-7.10 (m, 3H) 2.55 2.30, 2.25

2',4'-

Dimethylacetophenon

e

7.60 (d, 1H), 7.05 (s,

1H), 7.00 (d, 1H)[3]
2.52 2.45, 2.30

2',6'-

Dimethylacetophenon

e

7.25-7.05 (m, 3H) 2.48 2.20 (s, 6H)

3',4'-

Dimethylacetophenon

e

7.70 (s, 1H), 7.65 (d,

1H), 7.20 (d, 1H)[2]
2.55 2.32 (s, 6H)

3',5'-

Dimethylacetophenon

e

7.55 (s, 2H), 7.20 (s,

1H)
2.58 2.35 (s, 6H)

Table 2: ¹³C NMR Spectral Data (CDCl₃)
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Compound C=O (ppm) Ar-C (ppm) -COCH₃ (ppm) Ar-CH₃ (ppm)

2',5'-

Dimethylacetoph

enone

201.5

138.2, 135.5,

132.3, 131.9,

128.8, 126.4

29.7 21.0, 20.8

2',3'-

Dimethylacetoph

enone

202.1

138.0, 137.8,

132.5, 128.9,

125.8, 125.2

29.8 20.5, 15.8

2',4'-

Dimethylacetoph

enone

198.3

142.3, 136.9,

133.0, 129.2,

128.7, 126.2

29.6 21.6, 21.2

2',6'-

Dimethylacetoph

enone

205.2
138.5, 135.2,

128.8, 128.2
32.1 21.3

3',4'-

Dimethylacetoph

enone

198.1

142.8, 137.1,

135.0, 129.8,

128.8, 126.2

26.5 20.0, 19.5

3',5'-

Dimethylacetoph

enone

198.5
138.2, 137.9,

133.5, 126.5
26.7 21.2

Table 3: IR Spectral Data (liquid film, cm⁻¹)
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Compound C=O Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

2',5'-

Dimethylacetophenon

e

~1685[8] ~3050 ~2920

2',3'-

Dimethylacetophenon

e

~1690 ~3060 ~2925

2',4'-

Dimethylacetophenon

e

~1680[9] ~3040 ~2920

2',6'-

Dimethylacetophenon

e

~1700 ~3060 ~2930

3',4'-

Dimethylacetophenon

e

~1680[10] ~3030 ~2920

3',5'-

Dimethylacetophenon

e

~1685 ~3040 ~2920

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z) Base Peak (m/z)
Other Key
Fragments (m/z)

2',5'-

Dimethylacetophenon

e

148[11] 133[11] 105, 91, 77[11]

2',3'-

Dimethylacetophenon

e

148[12] 133[13] 105, 91, 77[13]

2',4'-

Dimethylacetophenon

e

148[14] 133[14] 105, 91, 77[14]

2',6'-

Dimethylacetophenon

e

148 133 105, 91, 77

3',4'-

Dimethylacetophenon

e

148 133 105, 91, 77

3',5'-

Dimethylacetophenon

e

148 133 105, 91, 77

Note: Some data points are representative values from typical spectra and may vary slightly

based on experimental conditions.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

dimethylacetophenone isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the dimethylacetophenone isomer was

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)
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as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a

proton frequency of 300 MHz or higher.

Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good

signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-

decoupled sequence was used with a larger number of scans to achieve adequate

sensitivity.

2. Infrared (IR) Spectroscopy

Sample Preparation: A thin liquid film of the neat sample was prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Spectra were typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded and

subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification, or by direct infusion.

Ionization: Electron Ionization (EI) at 70 eV was used to generate charged fragments.

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions was

determined using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizing the Analytical Workflow
The logical flow for the spectroscopic comparison and differentiation of these isomers can be

visualized as follows:
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Workflow for Spectroscopic Comparison of Dimethylacetophenone Isomers

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion
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Caption: Logical workflow for the spectroscopic analysis and differentiation of

dimethylacetophenone isomers.

Conclusion
The spectroscopic analysis of 2',5'-dimethylacetophenone and its isomers reveals distinct

fingerprints for each compound, enabling their clear differentiation. While mass spectrometry

confirms the molecular weight and provides some structural clues through fragmentation, and

IR spectroscopy identifies the key functional groups, NMR spectroscopy, particularly ¹H NMR,
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proves to be the most definitive technique. The unique chemical shifts and coupling patterns of

the aromatic protons, dictated by the relative positions of the acetyl and methyl groups, provide

an unambiguous basis for the identification of each isomer. This guide serves as a practical

reference for the characterization of these and similar isomeric systems in various scientific and

industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146730#spectroscopic-comparison-of-2-5-
dimethylacetophenone-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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